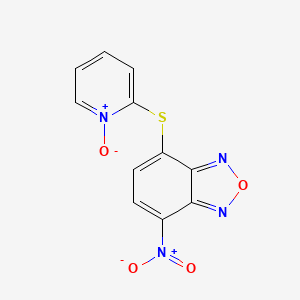

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

描述

NSC 228155 是一种化学化合物,以其作为表皮生长因子受体 (EGFR) 激活剂的作用而闻名。它与 EGFR 的胞外区域结合,并增强 EGFR 的酪氨酸磷酸化。 此外,NSC 228155 是环腺苷酸反应元件结合蛋白 (CREB) 的激酶诱导结构域 (KID) 与 CREB 结合蛋白 (CBP) 的 KID 相互作用域 (KIX) 之间相互作用的有效抑制剂 .

准备方法

NSC 228155 的合成涉及多个步骤。该化合物通常通过一系列有机反应合成,包括硝化、磺化和环化。反应条件通常涉及使用强酸和碱,以及特定的温度和压力条件,以确保获得所需的产物。 工业生产方法可能涉及放大这些反应并优化它们以获得更高的产量和纯度 .

化学反应分析

科学研究应用

Cancer Research

NSC 228155 has been extensively studied for its potential applications in cancer therapy. Its ability to activate EGFR is particularly relevant in various types of cancers where EGFR signaling is dysregulated. By enhancing tyrosine phosphorylation, NSC 228155 can promote cell proliferation and survival in cancer cells, making it a candidate for further investigation in targeted cancer therapies.

Case Study:

In vitro studies have demonstrated that NSC 228155 can inhibit tumor cell growth by modulating EGFR pathways. For instance, research has shown that compounds activating EGFR can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Cellular Signaling Pathways

The compound's role in modulating cellular signaling pathways extends beyond cancer. By influencing the interaction between CREB and CBP, NSC 228155 may impact various physiological processes regulated by these pathways, including metabolism and neuronal signaling.

Case Study:

Research indicates that compounds affecting CREB signaling can have implications in neurodegenerative diseases and metabolic disorders. The modulation of this pathway by NSC 228155 suggests potential applications in treating conditions characterized by altered cellular signaling .

Antimicrobial Activity

There is emerging evidence that NSC 228155 may exhibit antimicrobial properties. Studies have indicated that compounds with similar structures possess antibacterial activity against various strains of bacteria.

Case Study:

In a study evaluating the antibacterial properties of related compounds, it was found that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a potential for NSC 228155 as an antimicrobial agent .

Summary of Applications

The following table summarizes the primary applications of 7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole:

| Application Area | Description |

|---|---|

| Cancer Therapy | Activates EGFR; potential for enhancing chemotherapy efficacy |

| Cellular Signaling | Modulates CREB-CBP interaction; implications for metabolic and neuronal health |

| Antimicrobial Activity | Potential antibacterial properties against specific bacterial strains |

作用机制

NSC 228155 通过与 EGFR 的胞外区域结合而发挥作用,导致 EGFR 的酪氨酸磷酸化增强。EGFR 的这种激活触发了参与细胞生长、增殖和存活的下游信号通路。 此外,NSC 228155 抑制了来自 CREB 的 KID 与来自 CBP 的 KIX 之间的相互作用,这在基因转录调控中起作用 .

相似化合物的比较

NSC 228155 在作为 EGFR 激活剂和 KIX-KID 相互作用抑制剂的双重作用方面是独一无二的。类似的化合物包括:

吉非替尼: 用于癌症治疗的 EGFR 抑制剂。

厄洛替尼: 另一种具有类似应用的 EGFR 抑制剂。

阿法替尼: 一种不可逆的 EGFR 抑制剂,用于治疗非小细胞肺癌。NSC 228155 因其能够同时激活 EGFR 和抑制 KIX-KID 相互作用而脱颖而出,使其成为研究和潜在治疗应用的有价值的化合物

生物活性

Overview

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole, also known as NSC 228155, is a compound that has garnered attention for its biological activities, particularly in cancer research and cellular signaling pathways. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C11H6N4O4S |

| Molecular Weight | 290.26 g/mol |

| CAS Number | 113104-25-9 |

| IUPAC Name | This compound |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | >98% |

NSC 228155 functions primarily as an activator of the epidermal growth factor receptor (EGFR) . It binds to the extracellular domain of EGFR, leading to enhanced tyrosine phosphorylation. This activation triggers downstream signaling pathways that are crucial for cell growth and survival. Additionally, NSC 228155 inhibits the interaction between the KID from the cAMP response element-binding protein (CREB) and the KIX from CREB-binding protein (CBP), which is significant in gene transcription regulation .

Antitumor Effects

Research indicates that NSC 228155 exhibits potent antitumor properties by enhancing apoptosis in various human tumor cell lines. A study demonstrated that submicromolar concentrations of related compounds triggered apoptosis through the dissociation of the JNK.GSTP1-1 complex, suggesting that these compounds can act as suicide inhibitors for glutathione S-transferases (GSTs). This mechanism is vital for circumventing multidrug resistance in cancer cells .

Inhibition of Protein Interactions

The compound has been shown to inhibit the interaction between KIX and KID, which is essential for CREB-mediated transcription. This inhibition can lead to altered gene expression profiles in cancer cells, potentially reducing proliferation rates and inducing cell death .

Case Studies

- Inhibition of GSTs : A study focused on the interaction of NSC 228155 with human glutathione S-transferases (GSTs) revealed that it acts as a strong inhibitor. The compound binds to GST active sites and forms a stable complex that prevents normal enzyme function, leading to increased levels of reactive oxygen species (ROS) in tumor cells .

- EGFR Activation in Cancer Therapy : Another investigation highlighted the role of NSC 228155 in enhancing EGFR phosphorylation in breast cancer models. The findings suggest that this compound could be a valuable tool in developing targeted therapies aimed at EGFR-dependent cancers.

属性

IUPAC Name |

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCFXXDUYSPKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。